Cas no 284462-37-9 (4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide)
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Aminophenoxy)-N-methylpicolinamide
- 4-[[2-(N-Methylcarbamoyl)-4-pyridyl]oxy]anilin
- 4-[[2-(N-Methylcarbamoyl)-4-pyridyl]oxy]aniline
- [4-(4-Aminophenoxy-2-pyridyl)]-2-methylcarboxamide
- 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide
- [4-(4-Aminophenoxy-2-pyridyl)]
- 4-(4-AMino-phenoxy)-pyridine-2-carboxylicacidMethylaMide
- 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide
- [4-(4-Aminophenoxy)(2-pyridyl)]-N-methylcarboxamide
- Doripenem hydrate
- 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline
- 4-[(4-aminomethyl)phenoxy]-2-pyridine carbonic acid methylamide
- 4-[(4-aminophenoxy)(2-pyridyl)]-N-methylcarboxamide
- THIOPHENE 2-CARBONITRILE
- 2-Pyridinecarboxamide,4-(4-aminophenoxy)-N-methyl-
- MFCD08692047
- AKOS005174935
- UNII-RE332HKD3U
- 4-(4-aminophenoxy)pyridine-2-carboxylic acid methylamide
- EC 608-211-5
- DTXSID10586507
- 4-(4-aminophenoxy)-N-Methyl-2-pyridinecarboxamide, AldrichCPR
- SCHEMBL177735
- ALBB-015319
- 4-(4-amino-phenoxy)pyridine-2-carboxylic acid methylamide
- 4-(4-amino-phenoxy)-pyridine-2-carboxylic acid methylamide
- 284462-37-9
- 1178134-86-5
- A2617
- Q-101361
- EN300-146904
- NS00006940
- CS-D1788
- ND-0205
- SY031392
- 4-(2-(N-methylcarbarnoyl)-4-pyridyloxy)aniline
- RE332HKD3U
- AC-8441
- SB31024
- 2-Pyridinecarboxamide, 4-(4-aminophenoxy)-N-methyl-
- RXZZBPYPZLAEFC-UHFFFAOYSA-N
- BCP04088
- 4-(2-(N-methylcarbamoyl)-4-pyridyloxy) aniline
- 2-pyridinecarboxamide, 4-(4-aminophenoxy)-N-methyl-, oxalate
- N-methyl-4-(4-aminophenoxy)pyridine-2-carboxamide
- PB42455
- 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide
-
- MDL: MFCD08692047
- Inchi: 1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17)
- InChI Key: RXZZBPYPZLAEFC-UHFFFAOYSA-N
- SMILES: NC2=CC=C(OC1=CC=NC(=C1)C(=O)NC)C=C2
Computed Properties
- Exact Mass: 243.10100
- Monoisotopic Mass: 243.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.2A^2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.3
Experimental Properties
- Color/Form: Powder
- Density: 1.241
- Melting Point: 116.0 to 120.0 deg-C
- Boiling Point: 476.8°C at 760 mmHg
- Flash Point: 242.2 °C
- Refractive Index: 1.618
- PSA: 77.24000
- LogP: 2.78780
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80998-5mg |
4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide |
284462-37-9 | 98.0% | 5mg |
¥130 | 2021-05-07 | |
| TRC | A618940-250mg |
[4-(4-Aminophenoxy)(2-pyridyl)]-N-methylcarboxamide |
284462-37-9 | 250mg |
$ 81.00 | 2023-04-19 | ||
| TRC | A618940-500mg |
[4-(4-Aminophenoxy)(2-pyridyl)]-N-methylcarboxamide |
284462-37-9 | 500mg |
$ 148.00 | 2023-04-19 | ||
| TRC | A618940-1g |
[4-(4-Aminophenoxy)(2-pyridyl)]-N-methylcarboxamide |
284462-37-9 | 1g |
$ 198.00 | 2023-04-19 | ||
| TRC | A618940-2g |
[4-(4-Aminophenoxy)(2-pyridyl)]-N-methylcarboxamide |
284462-37-9 | 2g |
$ 278.00 | 2023-04-19 | ||
| TRC | A618940-5g |
[4-(4-Aminophenoxy)(2-pyridyl)]-N-methylcarboxamide |
284462-37-9 | 5g |
$ 586.00 | 2023-04-19 | ||
| Chemenu | CM175767-1000g |
4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide |
284462-37-9 | 95+% | 1000g |
$463 | 2021-08-05 | |
| AstaTech | 11031-25/G |
4-(4-AMINOPHENOXY)-N-METHYLPICOLINAMIDE |
284462-37-9 | 97% | 25g |
$40 | 2023-09-18 | |
| AstaTech | 11031-100/G |
4-(4-AMINOPHENOXY)-N-METHYLPICOLINAMIDE |
284462-37-9 | 97% | 100g |
$116 | 2023-09-18 | |
| AstaTech | 11031-500/G |
4-(4-AMINOPHENOXY)-N-METHYLPICOLINAMIDE |
284462-37-9 | 97% | 500/G |
$POA | 2022-06-02 |
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide
4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide (CAS No: 284462-37-9)
4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide, also known by its CAS number 284462-37-9, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound has gained attention due to its unique structural properties and potential utility in drug design, agrochemicals, and advanced materials. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent research findings related to this compound.
The molecular structure of 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide comprises a pyridine ring substituted with a carboxamide group at the 2-position and a phenoxy group at the 4-position. The phenoxy group itself is further substituted with an amino group at the para position. This arrangement creates a molecule with both aromatic and amide functionalities, which contribute to its reactivity and versatility in chemical reactions. The presence of the amide group also introduces hydrogen bonding capabilities, enhancing its solubility in polar solvents and making it suitable for biological applications.
Recent studies have highlighted the potential of 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide as a building block for constructing bioactive molecules. Researchers have explored its role in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising inhibitory activity against certain protein kinases, which are key targets in cancer therapy.
In addition to its pharmaceutical applications, 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide has shown potential in agrochemical research. Its ability to act as a precursor for herbicides and fungicides has been explored in recent agricultural studies. The compound's structural flexibility allows for easy modification to enhance bioavailability and efficacy, making it a valuable asset in crop protection technologies.
The synthesis of 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide typically involves multi-step organic reactions. A common approach includes the coupling of a phenoxy derivative with a pyridine carboxylic acid derivative under appropriate conditions. The introduction of the amino group at the para position can be achieved through nucleophilic aromatic substitution or other site-selective methods. Researchers have optimized these synthetic pathways to improve yield and purity, ensuring scalability for industrial applications.
From an environmental perspective, understanding the fate and transport of 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide is crucial for assessing its safety profile. Recent toxicological studies have focused on its biodegradability and potential ecotoxicity. Findings suggest that under aerobic conditions, the compound undergoes rapid microbial degradation, reducing its environmental persistence. However, further research is needed to evaluate its long-term effects on aquatic ecosystems.
In conclusion, 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide (CAS No: 284462-37-9) stands out as a multifaceted compound with diverse applications across various industries. Its unique structure enables it to serve as a versatile building block for drug discovery, agrochemical development, and material science innovations. As ongoing research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing modern chemistry and pharmacology.
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